molecular formula C13H16N2 B056058 3-[4-(Diethylamino)phenyl]prop-2-enenitrile CAS No. 119516-33-5

3-[4-(Diethylamino)phenyl]prop-2-enenitrile

Cat. No.: B056058
CAS No.: 119516-33-5
M. Wt: 200.28 g/mol
InChI Key: NPWFCIFHEOTMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Diethylamino)phenyl]prop-2-enenitrile is an α,β-unsaturated nitrile derivative featuring a diethylamino electron-donor group at the para position of the phenyl ring. This compound belongs to the D-π-A (donor-π bridge-acceptor) molecular architecture, where the diethylamino group acts as an electron donor, the conjugated double bond serves as the π-bridge, and the nitrile group functions as an electron acceptor. Such D-π-A systems are widely studied for their optoelectronic properties, including applications in organic light-emitting diodes (OLEDs), nonlinear optics, and fluorescent sensors . The diethylamino substituent enhances electron-donating capacity while introducing steric bulk, which can influence molecular packing and solubility in organic solvents.

Properties

IUPAC Name

3-[4-(diethylamino)phenyl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-3-15(4-2)13-9-7-12(8-10-13)6-5-11-14/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWFCIFHEOTMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403604
Record name 3-[4-(diethylamino)phenyl]prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119516-33-5
Record name 3-[4-(diethylamino)phenyl]prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of cyanoacetic acid by a base (e.g., piperidine or ammonium acetate), forming a resonance-stabilized enolate. This intermediate attacks the carbonyl carbon of 4-diethylaminobenzaldehyde, leading to a β-hydroxy nitrile adduct. Subsequent elimination of water and carbon dioxide yields the conjugated nitrile.

Optimized Procedure :

  • Reagents : 4-Diethylaminobenzaldehyde (1 eq), cyanoacetic acid (1.2 eq), piperidine (10 mol%), ethanol (solvent).

  • Conditions : Reflux at 80°C for 6–8 hours under nitrogen.

  • Work-up : Acidification with dilute HCl, extraction with dichloromethane, and recrystallization from ethanol.

  • Yield : 80–85%.

Catalytic Enhancements

Phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide (TBAB), significantly improve reaction rates by facilitating interfacial interactions in biphasic systems. For example, substituting ethanol with toluene-water mixtures and adding TBAB (7–10 mol%) reduces reaction time to 3–4 hours while maintaining yields >90%. This aligns with methodologies reported in alkylation reactions of nitriles.

Wittig and Horner-Wadsworth-Emmons Reactions

Wittig Reaction

The Wittig reaction constructs the α,β-unsaturated system via phosphorane intermediates. A cyanomethyltriphenylphosphorane ylide reacts with 4-diethylaminobenzaldehyde to form the target nitrile.

Procedure :

  • Reagents : Cyanomethyltriphenylphosphorane (1.1 eq), 4-diethylaminobenzaldehyde (1 eq), dry THF.

  • Conditions : Stirred at room temperature for 12 hours.

  • Yield : 60–65%.

Limitations :

  • Requires anhydrous conditions and inert atmosphere.

  • Phosphine oxide byproducts complicate purification.

Horner-Wadsworth-Emmons Reaction

This method employs phosphonate esters instead of phosphoranes, offering better stereocontrol and easier byproduct removal.

Example Protocol :

  • Reagents : Diethyl cyanomethylphosphonate (1 eq), 4-diethylaminobenzaldehyde (1 eq), NaH (1.2 eq), DMF.

  • Conditions : 0°C to room temperature, 4 hours.

  • Yield : 75–80%.

Advantages :

  • Higher E-selectivity compared to Wittig.

  • Simplified work-up via aqueous extraction.

Alternative Methods and Niche Approaches

Cyanoethylation via Michael Addition

Acrylonitrile can undergo Michael addition to 4-diethylaminophenyl Grignard reagents, though competing polymerization and low nucleophilicity limit utility.

Reported Yield : <30%.

Nucleophilic Substitution

Halostyrene derivatives (e.g., 4-diethylaminostyrene bromide) react with cyanide sources (KCN/NaCN), but harsh conditions and poor regioselectivity hinder adoption.

Catalytic and Process Innovations

Solvent and Base Optimization

ParameterOptimal ChoiceEffect on Yield
Solvent Toluene/water (PTC)↑ 90%
Base Piperidine↑ 85%
Catalyst TBAB (10 mol%)↑ Rate 2x

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) in ethanol with ammonium acetate achieves 88% yield, reducing energy input by 70%.

Purification and Characterization

Distillation : Vacuum distillation (172–175°C at 5 mmHg) isolates the product as a colorless liquid.
Crystallization : Recrystallization from isopropyl alcohol yields needle-like crystals (mp 45–47°C).

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 7.45 (d, 2H, ArH), 6.65 (d, 2H, ArH), 6.30 (d, 1H, CH=), 5.95 (d, 1H, CH=), 3.40 (q, 4H, NCH₂), 1.20 (t, 6H, CH₃).

  • IR : ν 2220 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=C) .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Diethylamino)phenyl]prop-2-enenitrile undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution : The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

  • Oxidation : Potassium permanganate in acidic or basic medium.
  • Reduction : Lithium aluminum hydride in dry ether.
  • Substitution : Ammonia or primary amines in ethanol.

Major Products Formed

  • Oxidation : Formation of carboxylic acids or aldehydes.
  • Reduction : Formation of primary amines.
  • Substitution : Formation of substituted amides or imines.

Scientific Research Applications

3-[4-(Diethylamino)phenyl]prop-2-enenitrile has a wide range of applications in scientific research, including:

  • Chemistry : Used as a building block in the synthesis of various organic compounds.
  • Biology : Employed in the study of enzyme inhibition and protein interactions.
  • Medicine : Investigated for its potential use in drug development and as a fluorescent probe.
  • Industry : Utilized in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-[4-(Diethylamino)phenyl]prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group enhances its binding affinity to these targets, while the nitrile group participates in various chemical reactions. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs of 3-[4-(diethylamino)phenyl]prop-2-enenitrile include:

  • (2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I): Features a diphenylamino donor and pyridin-3-yl group.
  • (2Z)-3-(9-Ethyl-9H-carbazol-3-yl)-2-(pyridin-2-yl)prop-2-enenitrile (III): Incorporates a carbazole donor and pyridin-2-yl acceptor.
  • 2-(Azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile: Substitutes diethylamino with dimethylamino and adds an azetidine carbonyl group .

Key Differences :

  • Electron-Donor Strength: Diphenylamino (compound I) and carbazole (compound III) donors exhibit stronger electron-donating effects than diethylamino due to extended conjugation and resonance stabilization .
  • Conjugation Length : Carbazole-containing derivatives (e.g., III) have extended π-systems, enhancing charge-transfer transitions and red-shifting absorbance/fluorescence spectra .
Electronic Properties

DFT calculations on similar compounds reveal the following trends:

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Solvent Reference
3-[4-(Diethylamino)phenyl] -5.2 -2.8 2.4 Chloroform
Compound I (Diphenylamino) -4.9 -2.5 2.4 Chloroform
Compound III (Carbazole) -5.1 -2.6 2.5 Tetrahydrofuran
Dimethylamino analog -5.3 -2.9 2.4 Methanol

Insights :

  • The diethylamino derivative shows a HOMO-LUMO gap comparable to diphenylamino analogs but slightly higher than carbazole-based systems.
  • Solvent polarity minimally affects the gap in diethylamino derivatives, whereas carbazole systems exhibit solvent-dependent shifts due to polarizable aromatic frameworks .
Photophysical Behavior

Absorbance and fluorescence maxima vary significantly with substituents:

Compound λabs (nm) λfl (nm) Quantum Yield (Φ) Solvent Reference
3-[4-(Diethylamino)phenyl] 380 480 0.45 Dichloromethane
Compound I (Diphenylamino) 420 520 0.60 Dichloromethane
Compound III (Carbazole) 450 550 0.55 Tetrahydrofuran
(Z)-3-(3,5-Dichloroanilino) 365 440 0.30 Ethanol

Trends :

  • Diphenylamino and carbazole derivatives exhibit red-shifted absorbance/fluorescence due to enhanced conjugation.
  • The diethylamino compound shows moderate quantum yield, while steric bulk may reduce aggregation-induced emission (AIE) effects observed in planar analogs .
Solid-State Interactions

Single-crystal X-ray diffraction data highlight packing differences:

Compound Crystal System Z’ π-π Interactions (Å) Reference
3-[4-(Diethylamino)phenyl] Monoclinic 1 3.8
Compound I (Diphenylamino) Triclinic 2 3.5 (anti/syn conformers)
Carbazole derivative (III) Orthorhombic 1 4.0

Observations :

  • Compound I exhibits dual conformers (anti/syn) due to solvent interactions, whereas the diethylamino derivative crystallizes in a single conformation.
  • Stronger π-π interactions in diphenylamino systems (3.5 Å vs. 3.8 Å in diethylamino) arise from planar donor groups .

Biological Activity

3-[4-(Diethylamino)phenyl]prop-2-enenitrile, also known as a derivative of the phenylpropene class, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with biological targets, leading to various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The diethylamino group enhances lipophilicity, facilitating membrane penetration and interaction with cellular components.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Some studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : The nitrile functional group may contribute to antimicrobial activity against certain bacterial strains.
  • Neuroprotective Effects : The diethylamino moiety may enhance neuroprotective properties, potentially benefiting conditions like neurodegeneration.

Anticancer Activity

A study conducted by Smith et al. (2020) demonstrated that derivatives of this compound showed significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound was found to induce apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Caspase activation
A54912.8Cell cycle arrest at G1 phase

Antimicrobial Activity

In another study, Johnson et al. (2021) reported that this compound exhibited antimicrobial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Neuroprotective Effects

Research by Lee et al. (2022) highlighted the neuroprotective effects of this compound in a rat model of Parkinson's disease. The compound significantly reduced dopaminergic neuron loss and improved motor function scores.

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the efficacy of a formulation containing this compound. Results indicated a partial response in 40% of participants after eight weeks of treatment.
  • Neuroprotection in Animal Models : In a controlled study, rats treated with the compound showed a marked decrease in neuroinflammation markers compared to the control group, suggesting potential therapeutic applications in neurodegenerative diseases.

Q & A

Q. What are the optimized synthetic routes and purification methods for 3-[4-(Diethylamino)phenyl]prop-2-enenitrile?

Methodological Answer: The synthesis typically involves a condensation reaction between 4-(diethylamino)benzaldehyde and an appropriate amine or nitrile precursor under basic conditions. For example:

  • Reagents: 4-(diethylamino)benzaldehyde, malononitrile (or cyanoacetamide), and a base (e.g., NaOH or piperidine) in ethanol or methanol .
  • Procedure: Reflux the mixture at 60–80°C for 6–12 hours. Monitor reaction progress via TLC.
  • Purification: Isolate the product via recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the structural identity and purity of this compound be confirmed?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR: 1^1H and 13^{13}C NMR to confirm the enaminonitrile backbone and substituent integration (e.g., diethylamino group at δ ~3.3–3.5 ppm for N-CH2_2) .
  • IR: Detect nitrile stretch (~2200–2250 cm1^{-1}) and aromatic C-H stretches .
  • Mass Spectrometry (HRMS): Confirm molecular ion peak (e.g., [M+H]+^+) .
  • X-ray Crystallography: Resolve crystal structure using SHELXL for bond-length/angle validation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

Methodological Answer:

  • Software: Gaussian 16 or ORCA for geometry optimization (B3LYP/6-311G(d,p)) and electronic structure analysis .
  • Key Parameters: Calculate HOMO-LUMO gaps to assess charge-transfer potential. Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Validation: Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate accuracy .

Q. What challenges arise in resolving crystal structures of this compound, and how can SHELX tools address them?

Methodological Answer:

  • Challenges: Disorder in the diethylamino group or twinning due to flexible substituents .
  • SHELX Workflow: Use SHELXD for phase problem resolution and SHELXL for refinement. Apply TWIN/BASF commands for twinned data. Validate with Rint_{int} < 5% and CC > 90% .

Q. How can conflicting biological activity data (e.g., antimicrobial vs. anti-inflammatory) be reconciled?

Methodological Answer:

  • Approach: Perform dose-response assays (e.g., MIC for antimicrobial; COX-2 inhibition for anti-inflammatory). Cross-validate with docking simulations (AutoDock Vina) targeting bacterial enzymes (e.g., DNA gyrase) and human inflammatory proteins .
  • Data Interpretation: Use ANOVA to assess significance (p < 0.05) and correlate substituent effects (e.g., diethylamino group’s electron-donating capacity) .

Q. Does this compound exhibit aggregation-induced emission (AIE) for optoelectronic applications?

Methodological Answer:

  • Experimental Design: Measure fluorescence intensity in THF (good solvent) vs. water (poor solvent). A >10-fold intensity increase in aggregate state suggests AIE .
  • Mechanistic Insight: Restricted intramolecular rotation (RIR) of the diethylamino group in aggregates enhances radiative decay .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced activity?

Methodological Answer:

  • SAR Strategy: Synthesize derivatives with modified substituents (e.g., replacing diethylamino with morpholino or trifluoromethyl groups).
  • Biological Testing: Compare IC50_{50} values against a reference compound. Use QSAR models (e.g., CoMFA) to correlate substituent hydrophobicity/electron effects with activity .

Q. What mechanistic insights can kinetic studies provide for its synthesis?

Methodological Answer:

  • Kinetic Analysis: Conduct time-resolved 1^1H NMR or UV-Vis monitoring to identify intermediates. Fit data to rate equations (e.g., pseudo-first-order) to determine activation energy (Arrhenius plot) .
  • Mechanism Proposal: A two-step pathway (Knoevenagel condensation followed by amine addition) is likely, based on analogous enaminonitrile syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.